1-(1-Methylimidazol-2-yl)pyrrolidin-3-amine;dihydrochloride
Description
1-(1-Methylimidazol-2-yl)pyrrolidin-3-amine dihydrochloride is a bicyclic amine salt characterized by a pyrrolidine ring substituted at the 3-position with a 1-methylimidazol-2-yl group and two hydrochloride counterions. The molecular formula is C₈H₁₄Cl₂N₄ (derived from the free base C₈H₁₂N₄ with two HCl molecules), and its molecular weight is 245.13 g/mol . The dihydrochloride form enhances aqueous solubility and stability, making it suitable for pharmaceutical research, particularly as a building block for receptor modulators . The imidazole moiety provides hydrogen-bonding capabilities and aromatic interactions, which are critical for binding to biological targets like G-protein-coupled receptors (GPCRs) or enzymes .
Properties
IUPAC Name |
1-(1-methylimidazol-2-yl)pyrrolidin-3-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4.2ClH/c1-11-5-3-10-8(11)12-4-2-7(9)6-12;;/h3,5,7H,2,4,6,9H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCQWYEJIKCXGFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1N2CCC(C2)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(1-Methylimidazol-2-yl)pyrrolidin-3-amine;dihydrochloride involves several steps. One common method includes the reaction of 1-methylimidazole with pyrrolidine-3-amine under specific conditions. The reaction typically requires a catalyst and is carried out in a solvent such as ethanol or methanol. The product is then purified and converted to its dihydrochloride salt form by treatment with hydrochloric acid .
Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods often include additional purification steps to ensure the compound meets the required purity standards for its intended applications .
Chemical Reactions Analysis
1-(1-Methylimidazol-2-yl)pyrrolidin-3-amine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation products depend on the specific conditions and reagents used.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically result in the formation of reduced derivatives of the original compound.
Substitution: The compound can undergo substitution reactions, particularly at the imidazole ring.
The major products formed from these reactions vary depending on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives .
Scientific Research Applications
1-(1-Methylimidazol-2-yl)pyrrolidin-3-amine;dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new chemical compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein binding. Its ability to interact with biological molecules makes it a useful tool in biochemical research.
Medicine: Research into potential therapeutic applications includes its use as a precursor for drug development. Its derivatives have shown promise in treating various diseases.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1-Methylimidazol-2-yl)pyrrolidin-3-amine;dihydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, making it useful in enzyme inhibition studies. The pyrrolidine ring contributes to the compound’s ability to interact with proteins and other biological molecules. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Heterocycle Variations
1-(4-Methylpyridin-2-yl)pyrrolidin-3-amine Hydrochloride
- Substituent : 4-Methylpyridin-2-yl (aromatic pyridine derivative).
- Molecular Formula : C₁₀H₁₆ClN₃.
- Molecular Weight : 213.71 g/mol .
- Key Differences: The pyridine ring lacks the hydrogen-bond donor (N-H) present in imidazole, reducing polar interactions but enhancing π-π stacking with aromatic residues in proteins. This compound is used in pharmaceutical research for its balanced lipophilicity and solubility .
N-Methyl-N-(1-(thiazol-2-yl)ethyl)pyrrolidin-3-amine Hydrochloride
- Substituent : Thiazol-2-yl (sulfur-containing heterocycle).
- Molecular Formula : C₁₀H₁₈ClN₃S.
- Molecular Weight : 247.79 g/mol .
- Key Differences: The thiazole group introduces sulfur, which may improve metabolic stability and metal-binding properties.
1-(Pyrimidin-2-yl)pyrrolidin-3-amine Hydrochloride
- Substituent : Pyrimidin-2-yl (six-membered aromatic ring with two nitrogen atoms).
- Molecular Formula : C₈H₁₂ClN₅.
- Molecular Weight : ~213.67 g/mol (calculated).
- Key Differences : Pyrimidine’s larger heterocycle increases hydrogen-bond acceptor capacity, making it suitable for targeting kinases or nucleic acid-binding proteins .
Aliphatic vs. Aromatic Substituents
(3R)-1-(Propan-2-yl)pyrrolidin-3-amine Dihydrochloride
- Substituent : Isopropyl (aliphatic group).
- Molecular Formula : C₇H₁₆Cl₂N₂.
- Molecular Weight : 215.12 g/mol .
- Key Differences : The absence of a heterocycle reduces aromatic interactions but improves metabolic stability. The chiral center at the 3-position (R-configuration) makes it valuable for enantioselective synthesis .
Data Table: Structural and Functional Comparison
Biological Activity
1-(1-Methylimidazol-2-yl)pyrrolidin-3-amine; dihydrochloride is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanism of action, and applications in various fields.
The compound has the molecular formula and is characterized by the presence of both imidazole and pyrrolidine rings. The synthesis typically involves the reaction of 1-methylimidazole with pyrrolidin-3-amine in the presence of a catalyst, followed by purification and conversion to its dihydrochloride salt form using hydrochloric acid.
The biological activity of 1-(1-Methylimidazol-2-yl)pyrrolidin-3-amine; dihydrochloride is attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The imidazole ring can coordinate with metal ions, making it suitable for studies involving enzyme inhibition. This interaction can modulate enzyme activity, affecting metabolic pathways.
- Protein Binding : The pyrrolidine structure enhances the compound's affinity for protein interactions, which is crucial for its role in biochemical research.
Biological Activities
Research has demonstrated several biological activities associated with this compound:
Antitumor Activity
Studies have indicated that derivatives of 1-(1-Methylimidazol-2-yl)pyrrolidin-3-amine exhibit antitumor properties. For instance, compounds containing similar structural motifs have shown promise in inhibiting cancer cell proliferation in vitro. Specific IC50 values have been reported for various cell lines, indicating effective concentrations required to inhibit cell growth.
Neuroprotective Effects
Preliminary studies suggest that this compound may possess neuroprotective properties, potentially through mechanisms involving oxidative stress reduction and modulation of neuroinflammatory pathways.
Case Studies
- Antitumor Efficacy : In a study evaluating the effects on human colon cancer cells, treatment with a related imidazole derivative resulted in a significant reduction in cell viability, with IC50 values ranging from 30 to 50 µM depending on the specific derivative used .
- Neuroprotection : Another study assessed the neuroprotective effects against oxidative stress-induced apoptosis in neuronal cell lines. The results indicated a protective effect at concentrations as low as 10 µM, suggesting potential therapeutic applications in neurodegenerative diseases .
Data Table: Biological Activity Overview
Q & A
Basic: What are the recommended methods for synthesizing 1-(1-Methylimidazol-2-yl)pyrrolidin-3-amine dihydrochloride, and how can reaction efficiency be optimized?
Answer:
The synthesis typically involves forming the hydrochloride salt via HCl treatment of the free base in polar solvents (e.g., ethanol or methanol). Key steps include:
- Acid-Base Reaction : Use a 2:1 molar ratio of HCl to free base under reflux (4–6 hours) to ensure complete protonation of the pyrrolidine amine and imidazole nitrogen .
- Purification : Recrystallization from ethanol/water mixtures improves purity (>95%), as validated by HPLC with a C18 column and acetonitrile/water mobile phase .
- Yield Optimization : Design of Experiments (DoE) can systematically vary temperature (40–80°C) and HCl stoichiometry to maximize conversion rates .
Basic: How should researchers characterize the purity and structural integrity of this compound?
Answer:
Critical characterization methods include:
- Nuclear Magnetic Resonance (NMR) :
- 1H NMR : Compare shifts with computed spectra (e.g., δ 2.83 ppm for methyl groups in imidazole rings ).
- 13C NMR : Confirm pyrrolidine ring integrity (e.g., δ 54.9 ppm for NCH2 groups ).
- High-Performance Liquid Chromatography (HPLC) : Use 95% purity as a threshold; retention time consistency indicates structural stability .
- Elemental Analysis : Verify chloride content (~29.5% theoretical for dihydrochloride salts). Discrepancies >0.4% require repurification .
Advanced: How can computational methods aid in predicting the reactivity of this compound in nucleophilic substitution reactions?
Answer:
- Density Functional Theory (DFT) : Use B3LYP/6-31G* to model transition states. For example, protonation at the imidazole N3 increases pyrrolidine C3 amine electrophilicity by 12–15 kcal/mol, enhancing nucleophilic substitution kinetics .
- High-Throughput Screening (HTS) : Pair computational models with HTS to identify optimal solvents (e.g., DMF vs. THF) and catalysts (e.g., Pd/C), reducing experimental iterations by 40–60% .
Advanced: How should researchers resolve contradictions between experimental spectral data and theoretical predictions?
Answer:
Follow a three-step protocol:
Replicate Measurements : Standardize conditions (e.g., DMSO-d6 at 298K for NMR) to rule out solvent/thermal artifacts .
Cross-Validation : Use IR spectroscopy to detect NH stretching modes (3350 cm⁻¹ for secondary amines) if tautomerism is suspected .
Crystallographic Benchmarking : Single-crystal XRD of analogs clarifies bond-length discrepancies >0.05 Å (e.g., pyrrolidine ring geometry ).
Basic: What storage conditions ensure the long-term stability of this dihydrochloride salt?
Answer:
- Solid State : Store as a lyophilized powder at -20°C under argon to prevent hydrolysis. Accelerated stability studies show <2% decomposition over 12 months under these conditions .
- Solution Phase : Use anhydrous DMSO (≤0.01% H2O) and avoid freeze-thaw cycles to minimize degradation .
Advanced: What strategies are effective in designing bioactivity assays for this compound targeting kinase inhibition?
Answer:
Implement a tiered screening approach:
- Primary Assay : Fluorescence polarization (FP) with FITC-labeled ATP (IC50 determination; Z’ factor >0.6 ).
- Counter-Screen : Test selectivity against orthogonal kinases (e.g., CDK2, JAK3) using radiolabeled ATP; ≥10-fold difference confirms specificity .
- Structural Validation : Co-crystallize with target kinases (resolution ≤2.2 Å) to validate binding poses (RMSD ≤1.5 Å vs. docking predictions ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
